Molecular Docking Binding Affinity Against Mycobacterium tuberculosis DHFR: Tetrahydroquinazoline Class Comparison
Molecular docking studies of structurally related tetrahydroquinazoline derivatives against M. tuberculosis DHFR (PDB 1DF7) using AutoDock Vina revealed binding energies ranging from −9.0 to −9.7 kcal/mol across analogs 3a–d and 4e–g [1]. The best-scored ligand (compound 4g, binding energy −9.7 kcal/mol) outperformed the clinical reference methotrexate (−9.0 kcal/mol) by 0.7 kcal/mol and approached the affinity of the co-crystallized ligand dihydrofolic acid (−9.5 kcal/mol) [1]. The C2-tert-butyl-protected tetrahydroquinazoline scaffold common to this series is a close structural analog of the target compound, which bears a C2-morpholino group. The morpholino substituent is predicted to engage additional hydrogen-bonding contacts within the DHFR binding groove, potentially yielding binding energies comparable to or exceeding the −9.0 to −9.7 kcal/mol range established for the class [1].
| Evidence Dimension | Docking binding energy against M. tuberculosis DHFR (PDB 1DF7) |
|---|---|
| Target Compound Data | Predicted to fall within the class range of −9.0 to −9.7 kcal/mol based on close structural analogy to compounds 3a–d, 4e–g (exact docking data for this specific compound not available in primary literature) |
| Comparator Or Baseline | Compound 4g (closest analog): −9.7 kcal/mol; Methotrexate: −9.0 kcal/mol; Dihydrofolic acid: −9.5 kcal/mol; Compound 3c: −9.6 kcal/mol; Compound 40 (reference inhibitor from Ref. 6): −12.2 kcal/mol [1] |
| Quantified Difference | Class-leading analogs (4g, 3c) exceed methotrexate by 0.6–0.7 kcal/mol; the best-reported reference inhibitor (compound 40) exceeds methotrexate by 3.2 kcal/mol. The target compound's C2-morpholino group may provide additional binding interactions not available to the tert-butyl-protected analogs. |
| Conditions | In silico molecular docking using AutoDock Vina 1.1.2; receptor kept rigid, ligands conformationally flexible; Lamarckian genetic algorithm; PDB codes: 1DF7 (DHFR), 4BFT (MtPanK), 4FF6 (MtDprE1) |
Why This Matters
The tetrahydroquinazoline class demonstrates docking-predicted affinity for validated Mtb targets that equals or exceeds established antifolate drugs, positioning 4-methyl-2-morpholino-5,6,7,8-tetrahydroquinazoline as a rationally selected scaffold for antitubercular screening libraries where DHFR, MtPanK, or DprE1 are the targets of interest.
- [1] Snizhko, A.D.; et al. Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. Int. J. Mol. Sci. 2022, 23(7), 3781. Table 2 and Section 2.2.1. DOI: 10.3390/ijms23073781. View Source
